1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide
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Overview
Description
1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide is a complex organic compound that features a unique combination of an indole core, a benzyl group, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the tetrahydropyran group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Research: The compound may serve as a probe for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-indole-3-carboxamide: Lacks the tetrahydropyran moiety.
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide: Lacks the benzyl group.
Uniqueness
1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide is unique due to the presence of both the benzyl group and the tetrahydropyran moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the similar compounds listed above.
Biological Activity
1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide is a complex organic compound with potential pharmacological applications. Its unique structure, featuring an indole core, a benzyl group, and a tetrahydropyran moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C23H26N2O2
- Molecular Weight: 362.5 g/mol
- CAS Number: 1282100-99-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound likely binds through hydrogen bonding and hydrophobic interactions, modulating the activity of these targets. The exact pathways involved depend on the biological context and the nature of the target.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, related indole derivatives have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) . These compounds can disrupt autophagic flux by inhibiting mTORC1 activity, which is crucial for cancer cell survival and proliferation.
Table 1: Summary of Anticancer Activity Studies
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Indole derivative A | MIA PaCa-2 | <0.5 | mTORC1 inhibition |
Indole derivative B | HeLa | 1.2 | Autophagy modulation |
Neuroprotective Effects
Some studies suggest that indole derivatives may possess neuroprotective effects, potentially through modulation of neuroinflammatory pathways. This could be particularly relevant for neurodegenerative diseases where inflammation plays a key role.
Structure-Activity Relationship (SAR)
The presence of both the benzyl group and tetrahydropyran moiety in this compound enhances its biological activity compared to simpler analogs. The structural complexity allows for specific interactions with biological targets that may not be available to less complex molecules .
Table 2: Comparison with Similar Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
1-benzyl-1H-indole-3-carboxamide | Lacks tetrahydropyran | Moderate |
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide | Lacks benzyl group | Low |
Case Studies
A case study involving the synthesis and evaluation of related compounds highlighted the importance of structural modifications in enhancing biological activity. For instance, modifications to the indole core led to improved binding affinity to specific receptors involved in cancer progression .
Properties
Molecular Formula |
C23H26N2O2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-benzyl-N-(2,2-dimethyloxan-4-yl)indole-3-carboxamide |
InChI |
InChI=1S/C23H26N2O2/c1-23(2)14-18(12-13-27-23)24-22(26)20-16-25(15-17-8-4-3-5-9-17)21-11-7-6-10-19(20)21/h3-11,16,18H,12-15H2,1-2H3,(H,24,26) |
InChI Key |
RYWULVKYLYOCGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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